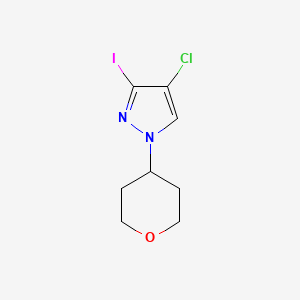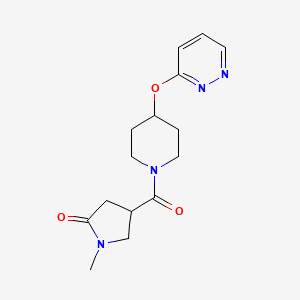
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a pyridazinyl ether and a piperidine carbonyl, contributes to its diverse reactivity and potential biological activity.
Mechanism of Action
The compound also contains a piperidine moiety, which is another type of heterocyclic compound. Piperidines are often used in drug discovery due to their versatile properties .
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific targets in the body. These targets could be proteins, enzymes, or other biological molecules, and the compound could interact with these targets through various types of chemical interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of a suitable amine with a carboxylic acid derivative under cyclization conditions can yield the pyrrolidinone ring.
Introduction of the Piperidine Carbonyl Group: This step involves the acylation of the pyrrolidinone with a piperidine derivative. The reaction can be facilitated by using reagents such as acyl chlorides or anhydrides in the presence of a base.
Attachment of the Pyridazinyl Ether: The final step involves the etherification of the piperidine carbonyl compound with a pyridazinyl alcohol. This reaction can be carried out under basic conditions using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions depending on the reagents used. For example, oxidation of the pyrrolidinone ring can yield corresponding lactams.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl ether or piperidine carbonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidinone core and exhibit similar reactivity and biological activity.
Piperidine Carbonyl Compounds: These compounds feature the piperidine carbonyl group and are used in various synthetic and medicinal applications.
Pyridazinyl Ethers: These compounds contain the pyridazinyl ether moiety and are known for their diverse chemical properties.
Uniqueness
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the pyridazinyl ether, piperidine carbonyl, and pyrrolidinone core in a single molecule makes it a valuable compound for research and development.
Properties
IUPAC Name |
1-methyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-10-11(9-14(18)20)15(21)19-7-4-12(5-8-19)22-13-3-2-6-16-17-13/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJZAHWBPOBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)
![2-({1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)
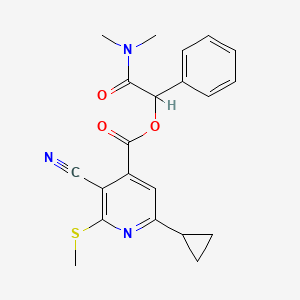
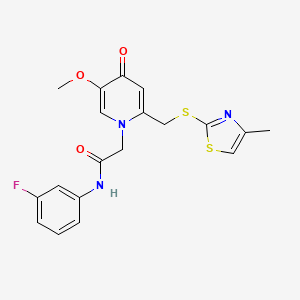

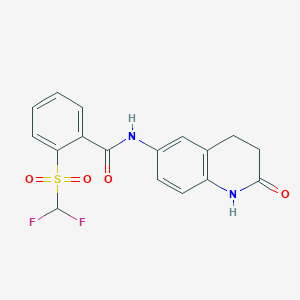
![methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate](/img/structure/B2511704.png)
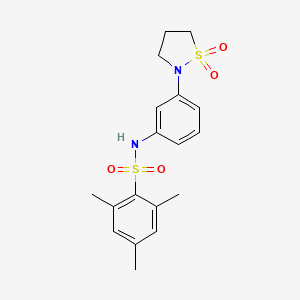
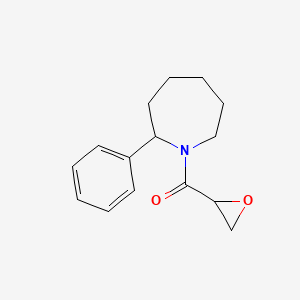
![N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2511709.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
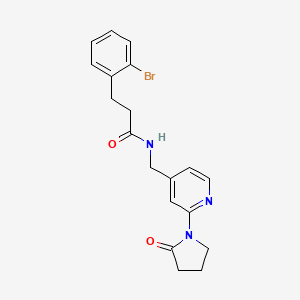
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)
